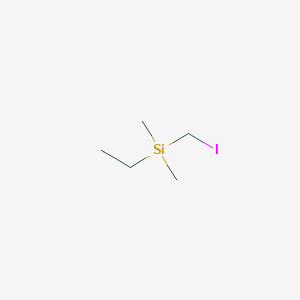
Ethyl(iodomethyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(iodomethyl)dimethylsilane, also known as iodomethylsilane, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a pungent odor. This compound has various applications in organic synthesis, including the preparation of organosilicon compounds, as a reagent in the synthesis of peptides and nucleotides, and as a precursor in the preparation of other iodine-containing compounds.
Mecanismo De Acción
The mechanism of action of Ethyl(iodomethyl)dimethylsilane is not well understood. However, it is believed to act as a methylating agent, where the iodine atom is replaced by a methyl group in the target molecule. This reaction is thought to be facilitated by the electron-withdrawing nature of the silicon atom, which enhances the reactivity of the methyl group.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Ethyl(iodomethyl)dimethylsilane. However, studies have shown that it can cause skin and eye irritation and may be toxic if ingested or inhaled. It is also a flammable liquid and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl(iodomethyl)dimethylsilane is its high reactivity, which makes it a useful reagent in organic synthesis. It is also relatively easy to handle and store, making it a popular choice in the laboratory. However, it is a toxic and flammable compound, which requires proper handling and disposal procedures. Additionally, its high reactivity can make it difficult to control the reaction, leading to side reactions and lower yields.
Direcciones Futuras
There are several areas of future research that could be explored with Ethyl(iodomethyl)dimethylsilane. One potential direction is the development of more efficient and selective methods for the synthesis of organosilicon compounds using this reagent. Another area of interest is the application of Ethyl(iodomethyl)dimethylsilane in the synthesis of new iodine-containing compounds with potential applications in medicine and biotechnology. Finally, further studies are needed to better understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
The synthesis of Ethyl(iodomethyl)dimethylsilane involves the reaction of iodomethane with dimethylchlorosilane in the presence of a catalyst such as zinc or copper. The reaction proceeds through a substitution reaction, where the iodine atom in iodomethane is replaced by the silicon atom in dimethylchlorosilane. The resulting compound is then purified by distillation or column chromatography.
Aplicaciones Científicas De Investigación
Ethyl(iodomethyl)dimethylsilane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of organosilicon compounds. It is also used as a precursor in the synthesis of various iodine-containing compounds, including iodinated peptides and nucleotides.
Propiedades
Número CAS |
18157-41-0 |
|---|---|
Nombre del producto |
Ethyl(iodomethyl)dimethylsilane |
Fórmula molecular |
C5H13ISi |
Peso molecular |
228.15 g/mol |
Nombre IUPAC |
ethyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C5H13ISi/c1-4-7(2,3)5-6/h4-5H2,1-3H3 |
Clave InChI |
HYWZBSLSHAUBSB-UHFFFAOYSA-N |
SMILES |
CC[Si](C)(C)CI |
SMILES canónico |
CC[Si](C)(C)CI |
Sinónimos |
Ethyl(iodomethyl)dimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



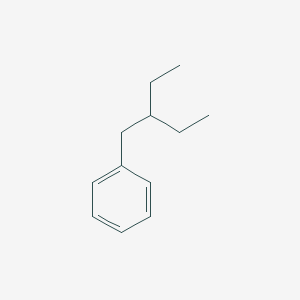
![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)
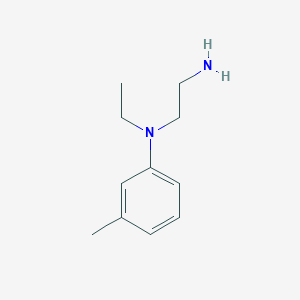
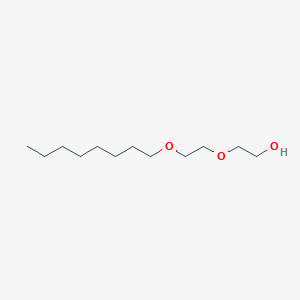
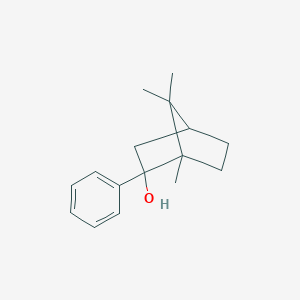
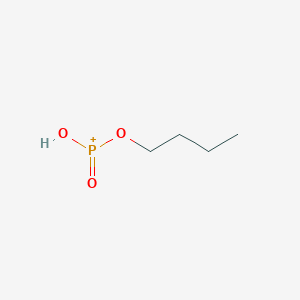
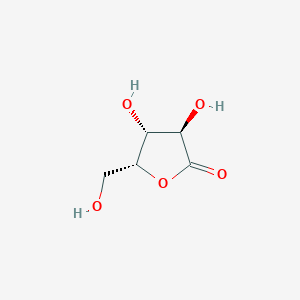
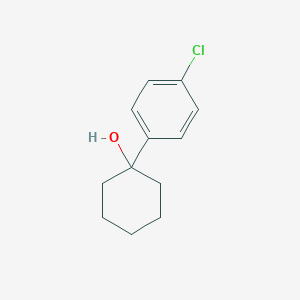
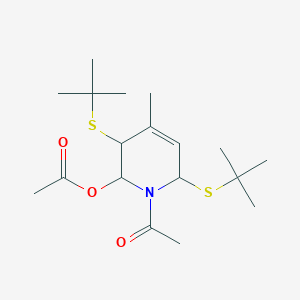
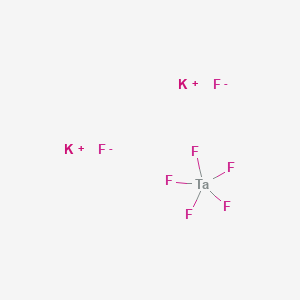
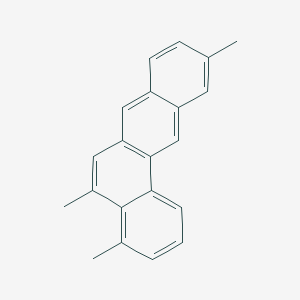
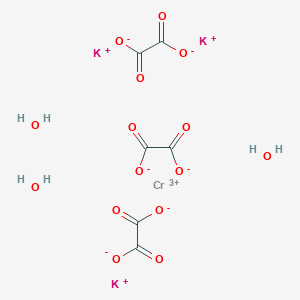
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)